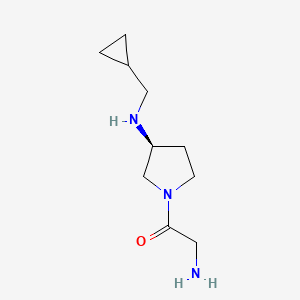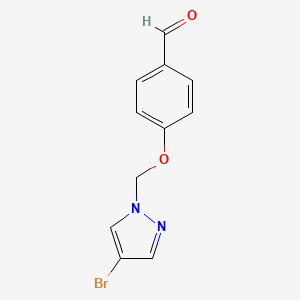
3-Nicotinoylbenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ニコチノイルベンゾニトリルは、芳香族ニトリル類に属する有機化合物です。それは、ベンゾニトリル部分にニコチノイル基が結合していることを特徴としています。
2. 製法
合成経路と反応条件: 3-ニコチノイルベンゾニトリルの合成は、通常、特定の条件下でニコチン酸をベンゾニトリルと反応させることにより行われます。一般的な方法の1つは、チオニルクロリド (SOCl₂) などの脱水剤を使用して、ニトリル基の形成を促進することです。この反応は、通常、完全な変換を確実にするために還流条件下で行われます。
工業的生産方法: 工業的な設定では、3-ニコチノイルベンゾニトリルの生産には、反応条件を最適化して収率を向上させるために、連続フローリアクターの使用が含まれる場合があります。プロセス効率と持続可能性を高めるために、簡単にリサイクルできる触媒や溶媒を使用することも一般的です。
3. 化学反応解析
反応の種類: 3-ニコチノイルベンゾニトリルは、以下を含む様々な化学反応を起こします。
酸化: この化合物は、対応するカルボン酸を形成するために酸化することができます。
還元: 還元反応は、ニトリル基を第一アミンに変換することができます。
置換: 求電子置換反応は芳香環で起こり、様々な置換誘導体の生成につながります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) と三酸化クロム (CrO₃) があります。
還元: 水素化リチウムアルミニウム (LiAlH₄) や触媒の存在下での水素ガス (H₂) などの還元剤が通常使用されます。
置換: ハロゲン (例:塩素、臭素) やニトロ化剤 (例:硝酸) などの試薬が、制御された条件下で使用されます。
主要な生成物:
酸化: カルボン酸。
還元: 第一アミン。
置換: 様々な置換芳香族化合物。
4. 科学研究における用途
3-ニコチノイルベンゾニトリルは、以下のものを含む科学研究において幅広い用途を持っています。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物学的活性を調査されています。
医学: 特定の生体標的に作用する能力があるため、潜在的な医薬品候補として検討されています。
工業: 特殊化学品や材料の製造に使用されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nicotinoylbenzonitrile typically involves the reaction of nicotinic acid with benzonitrile under specific conditions. One common method is the use of a dehydrating agent such as thionyl chloride (SOCl₂) to facilitate the formation of the nitrile group. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions: 3-Nicotinoylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds.
科学的研究の応用
3-Nicotinoylbenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
3-ニコチノイルベンゾニトリルの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。ニトリル基は、活性部位と水素結合やその他の相互作用を形成し、生物学的経路の阻害または活性化につながります。正確な経路と標的は、特定の用途と使用状況によって異なります。
類似化合物:
ベンゾニトリル: ニコチノイル基を持たない、同様の化学的性質を持つより単純な芳香族ニトリル。
3-ニトロベンゾニトリル: ニコチノイル基の代わりにニトロ基を含み、反応性と用途が異なります。
ニコチノニトリル: 3-ニコチノイルベンゾニトリルに似ていますが、ニトリル基の位置が異なります。
独自性: 3-ニコチノイルベンゾニトリルは、ニコチノイル基とニトリル基の両方が存在することで独特です。これは、異なる化学反応性と多様な用途の可能性を与えます。様々な化学反応を起こし、生物学的標的に作用する能力は、研究と産業において貴重な化合物となっています。
類似化合物との比較
Benzonitrile: A simpler aromatic nitrile with similar chemical properties but lacking the nicotinoyl group.
3-Nitrobenzonitrile: Contains a nitro group instead of a nicotinoyl group, leading to different reactivity and applications.
Nicotinonitrile: Similar to 3-Nicotinoylbenzonitrile but with variations in the position of the nitrile group.
Uniqueness: this compound is unique due to the presence of both the nicotinoyl and nitrile groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
特性
分子式 |
C13H8N2O |
|---|---|
分子量 |
208.21 g/mol |
IUPAC名 |
3-(pyridine-3-carbonyl)benzonitrile |
InChI |
InChI=1S/C13H8N2O/c14-8-10-3-1-4-11(7-10)13(16)12-5-2-6-15-9-12/h1-7,9H |
InChIキー |
YFYSYRPNZTWXAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)C2=CN=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-(2,5-dichlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylate](/img/structure/B11792690.png)
![4-(3-Bromophenyl)-2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B11792695.png)
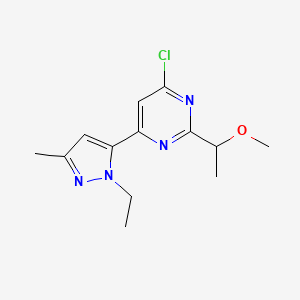
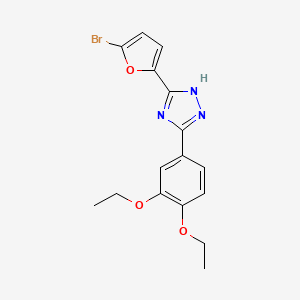

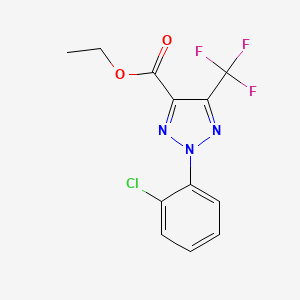
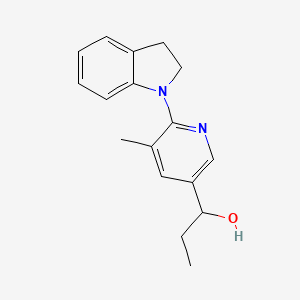
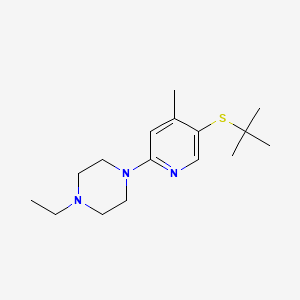

![2-amino-N-methyl-N-[(3S)-1-methylpiperidin-3-yl]propanamide](/img/structure/B11792740.png)
